4-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)piperazine-1-carbothioamide
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Overview
Description
4-(5-Chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazine ring, which is a six-membered ring containing two nitrogen atoms, and is substituted with a chloromethylphenyl group and a dimethoxyphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.
Substitution Reactions:
Thioamide Formation: The final step involves the conversion of the amide group to a thioamide group using reagents such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, nitrating agents, sulfonating agents, under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-(5-Chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide shares similarities with other pyrazine derivatives, such as:
- 4-(2-Methylphenyl)-N-(2,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide
- 4-(5-Chloro-2-methylphenyl)-N-(3,4-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide
Uniqueness
The uniqueness of 4-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H24ClN3O2S |
---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C20H24ClN3O2S/c1-14-4-5-15(21)12-18(14)23-8-10-24(11-9-23)20(27)22-17-13-16(25-2)6-7-19(17)26-3/h4-7,12-13H,8-11H2,1-3H3,(H,22,27) |
InChI Key |
HUIPTQJSORRCAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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